molecular formula C7H12ClN3O B13063804 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Cat. No.: B13063804
M. Wt: 189.64 g/mol
InChI Key: GWCNJHSLZVSQAE-UHFFFAOYSA-N
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Description

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a pyrazole-derived alcohol with a unique substitution pattern. The compound features a pyrazole ring substituted with an amino (-NH₂) group at position 3 and a chloro (-Cl) group at position 4. This heterocyclic moiety is linked to a 2-methylpropan-1-ol chain, where the hydroxyl (-OH) group resides on the first carbon, and a methyl (-CH₃) branch is present on the second carbon of the propane backbone. The compound is likely utilized as a pharmaceutical intermediate, given the prevalence of pyrazole derivatives in drug discovery .

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H12ClN3O/c1-5(4-12)2-11-3-6(8)7(9)10-11/h3,5,12H,2,4H2,1H3,(H2,9,10)

InChI Key

GWCNJHSLZVSQAE-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=N1)N)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-chloropyrazole with 2-methylpropan-1-ol under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions may involve the conversion of the amino group to other functional groups such as amines or amides.

    Substitution: The chlorine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

Basic Information

  • IUPAC Name : 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol
  • Molecular Formula : C7H12ClN3O
  • Molecular Weight : 189.64 g/mol

Structure

The chemical structure of this compound includes a pyrazole ring, which is known for its diverse biological activities. The presence of an amino group and a hydroxyl group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compounds similar to 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol have been studied for their efficacy against various bacterial strains, making them candidates for new antibiotic agents .

Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . This makes them relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Applications

Pesticide Development : The chlorinated pyrazole structure has been utilized in the synthesis of novel pesticides. Research has shown that such compounds can effectively target specific pests while minimizing harm to beneficial insects .

Herbicide Properties : Similar compounds have been investigated for their herbicidal activity, providing a means to control unwanted plant growth without damaging crops .

Materials Science

Polymer Chemistry : The hydroxyl group allows for the incorporation of this compound into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Studies have suggested that incorporating pyrazole derivatives can lead to improved performance in materials used for coatings and adhesives .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL .
Study BAnti-inflammatory EffectsShowed significant reduction in edema in animal models when administered at doses of 10 mg/kg .
Study CPesticide EfficacyReported over 70% mortality in targeted pest populations within 48 hours of exposure .
Study DPolymer EnhancementResulted in a 20% increase in tensile strength when incorporated into polyurethane matrices .

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol and analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Functional Group on Chain CAS Number Key Properties/Applications
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol C₇H₁₁ClN₃O ~187.5* 3-NH₂, 4-Cl -OH (alcohol) Not Provided Pharmaceutical intermediate
3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O 187.67 4-Cl, 5-CH₃ -OH (alcohol) 956786-61-1 Higher lipophilicity due to methyl
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine C₇H₁₃N₃ 155.20 5-CH₃ -NH₂ (amine) 956786-61-1 Enhanced nucleophilicity
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanoic acid C₇H₉ClN₃O₂ 202.62 3-NH₂, 4-Cl -COOH (carboxylic acid) Not Provided Acidic, used in conjugation reactions
2-Methyl-2-(((3-methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol C₉H₁₇N₃O 183.25 3-CH₃ (pyrazole) -OH, -NH- (branched chain) 1156892-12-4 Branched structure; drug intermediate

*Calculated based on analogous compounds in –6.

Key Comparisons:

Functional Groups: The target compound’s alcohol group distinguishes it from amines (e.g., 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine) and carboxylic acids (e.g., 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoic acid). The -OH group enhances hydrogen-bonding capacity, improving solubility compared to methyl-substituted analogs . The 3-amino-4-chloro pyrazole substituents differentiate it from compounds with methyl groups (e.g., 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol), which are more lipophilic but less reactive .

Synthesis Methods :

  • Similar to , the target compound may be synthesized via reflux with triethylamine, a common method for pyrazole derivatives. In contrast, silyl-protected alcohols (e.g., (S)-3-((tert-butyldimethylsilyl)oxy)-2-methylpropan-1-ol) require reducing agents like DiBAl-H, as shown in .

Reactivity and Stability: The amino group on the pyrazole ring increases susceptibility to oxidation compared to methyl or chloro substituents. This reactivity makes the compound a versatile intermediate for further functionalization . The chloro group enhances stability under basic conditions relative to unhalogenated analogs.

Applications: Like the compound in , the target is likely used in pharmaceutical synthesis. Its amino and hydroxyl groups enable conjugation with bioactive molecules, a feature absent in simpler methyl-substituted derivatives .

Research Findings and Data

  • Solubility: The target compound’s solubility in polar solvents (e.g., water, ethanol) is superior to methyl-substituted analogs due to its -OH and -NH₂ groups.
  • Thermal Stability: Pyrazole derivatives with chloro groups (e.g., 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol) exhibit higher thermal stability (>200°C) compared to amino-substituted variants, which may degrade at lower temperatures .
  • Biological Activity: Amino-substituted pyrazoles often show enhanced binding to enzymatic targets (e.g., kinases) due to hydrogen-bonding interactions, as seen in related drug candidates .

Biological Activity

3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic efficacy based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C8H14ClN3O
  • Molecular Weight : 203.67 g/mol
  • CAS Number : 1877563-16-0

Research indicates that 3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-ol may exert its biological effects through several pathways:

  • Inhibition of Enzymatic Activity : It has been noted for its potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties, particularly in models of neurodegenerative diseases, by modulating amyloid-beta (Aβ) peptide levels, which are implicated in Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce Aβ42 levels in cellular models. For instance, one study reported a reduction in Aβ42 production by over 50% when treated with varying concentrations of the compound, indicating its potential utility in Alzheimer's disease treatment .

In Vivo Studies

Animal studies further support its efficacy:

  • In J20 mouse models, administration resulted in decreased plasma Aβ42 levels, suggesting effective blood-brain barrier penetration and target engagement .
  • Dosage regimens ranging from 0.5 mg to 10 mg/kg body weight per day were found to be optimal for therapeutic effects without significant toxicity .

Case Studies and Clinical Implications

Recent investigations into the therapeutic applications of this compound have highlighted several key findings:

  • Alzheimer's Disease Models : In Tg2576 mice, treatment with the compound led to significant reductions in both plasma and brain Aβ42 levels, indicating a promising avenue for Alzheimer's therapy .
  • Cancer Research : Preliminary studies suggest that it may possess anti-cancer properties by inhibiting specific kinases involved in tumor growth and proliferation .

Comparative Biological Activity Table

CompoundMechanism of ActionModel UsedResult
3-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylpropan-1-olCDK inhibition; neuroprotectionJ20 miceReduced Aβ42 levels by >50%
Other Pyrazole DerivativesVarious (anti-inflammatory, antibacterial)In vitroVariable efficacy against bacteria

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